molecular formula C19H11Cl2FO2 B2886092 2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate CAS No. 477857-47-9

2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate

Cat. No.: B2886092
CAS No.: 477857-47-9
M. Wt: 361.19
InChI Key: WJNCLNCLRKYILX-UHFFFAOYSA-N
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Description

2-Fluoro[1,1’-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate is a complex organic compound that features a biphenyl structure with fluorine and dichlorobenzene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro[1,1’-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate typically involves a multi-step process:

    Formation of 2-Fluoro[1,1’-biphenyl]: This can be achieved through the fluorination of biphenyl using a fluorinating agent such as Selectfluor.

    Carboxylation: The 2-Fluoro[1,1’-biphenyl] is then subjected to a carboxylation reaction with 2,3-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the dichlorobenzene ring, potentially leading to the formation of chlorobenzene derivatives.

    Substitution: The fluorine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of biphenyl quinones.

    Reduction: Formation of partially or fully reduced chlorobenzene derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-Fluoro[1,1’-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro[1,1’-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. The fluorine and chlorine atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl structure allows for π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobiphenyl: Lacks the dichlorobenzene carboxylate group, making it less reactive in certain chemical reactions.

    2,3-Dichlorobiphenyl: Lacks the fluorine substituent, which affects its electronic properties and reactivity.

    4-Fluorobiphenyl-2-carboxylate: Similar structure but with different substitution patterns, leading to different chemical and physical properties.

Uniqueness

2-Fluoro[1,1’-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate is unique due to the combination of fluorine and dichlorobenzene substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.

Properties

IUPAC Name

(3-fluoro-4-phenylphenyl) 2,3-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2FO2/c20-16-8-4-7-15(18(16)21)19(23)24-13-9-10-14(17(22)11-13)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNCLNCLRKYILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=C(C(=CC=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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